molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate CAS No. 1428936-75-7

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate

Cat. No. B3322238
CAS RN: 1428936-75-7
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as FLEC, is a novel chemical compound that belongs to the class of carbonochloridates. It has a molecular weight of 272.72 g/mol .


Molecular Structure Analysis

The molecular formula of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is C16H13ClO2 . The exact structure is not provided in the search results.

Scientific Research Applications

Organic Optoelectronics

This compound can be used in the synthesis of materials for organic optoelectronics . These materials find their applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Bio-Imaging

The compound can also be used in the development of aggregation-induced emission (AIE) materials, which have applications in bio-imaging . These materials can be used to visualize biological structures and processes, providing valuable information for medical and biological research.

Sensors

AIE materials, which can be synthesized using this compound, also find their applications in sensors . These sensors can be used to detect various physical or chemical changes in an environment, providing real-time monitoring and detection capabilities.

Light-Emitting Devices

The compound can be used in the synthesis of materials for light-emitting devices . These devices can include not only OLEDs but also other types of light-emitting devices such as electroluminescent devices.

Control of Crystal Packing

The introduction of alkyl-substituents and additive-assisted crystallization, which can involve this compound, are highlighted as powerful tools for the control of crystal packing, morphology, polymorphism, and the optical performance of AIE-materials .

High Performance AIE Materials

Due to high intrinsic torsional freedom and high solid-state photoluminescence (PL) efficiency, this compound could serve as a basis for the molecular design of high-performance AIE materials .

properties

IUPAC Name

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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